Ethyl, 2-bromo-1-hydroxy-1-phenyl-

Catalog No.
S12828917
CAS No.
M.F
C8H8BrO
M. Wt
200.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl, 2-bromo-1-hydroxy-1-phenyl-

Product Name

Ethyl, 2-bromo-1-hydroxy-1-phenyl-

Molecular Formula

C8H8BrO

Molecular Weight

200.05 g/mol

InChI

InChI=1S/C8H8BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,10H,6H2

InChI Key

WHEFFUVXQUTUPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[C](CBr)O

Ethyl, 2-bromo-1-hydroxy-1-phenyl- is an organic compound with the molecular formula C8H8BrOC_8H_8BrO and a molecular weight of approximately 200.05 g/mol. It is classified under the CAS number 199343-14-1. This compound features a bromine atom and a hydroxyl group attached to a phenyl ring, making it an interesting subject for chemical and biological studies due to its potential reactivity and biological activity .

Typical of bromo alcohols. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Oxidation: The alcohol group may undergo oxidation to form ketones or aldehydes, depending on the reaction conditions.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties or different chemical characteristics.

Several synthetic routes can be employed to produce Ethyl, 2-bromo-1-hydroxy-1-phenyl-. Common methods include:

  • Bromination of Phenolic Compounds: Starting from phenol derivatives, bromination can be achieved using bromine or brominating agents in an organic solvent.
  • Alkylation Reactions: Alkylation of phenolic compounds with bromoethanol can yield the desired product.
  • Hydrolysis of Bromoalkenes: Bromoalkenes may undergo hydrolysis in the presence of water and acid/base catalysts to produce the corresponding alcohol.

These methods allow for flexibility in modifying the compound for specific applications or studies .

Ethyl, 2-bromo-1-hydroxy-1-phenyl- has potential applications in various fields:

  • Pharmaceutical Development: Due to its structural characteristics, it could serve as a lead compound for developing new drugs.
  • Chemical Synthesis: It can act as an intermediate in synthesizing more complex organic molecules.
  • Research: Its unique properties make it suitable for studying reaction mechanisms and interactions with biological systems .

Several compounds share structural similarities with Ethyl, 2-bromo-1-hydroxy-1-phenyl-. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
2-Bromo-1-phenylethanolC8H9BrOC_8H_9BrOSimilar structure; lacks ethyl group
4-(2-Bromo-1-hydroxyethyl)-benzaldehydeC10H9BrOC_{10}H_{9}BrOContains an aldehyde group instead of phenol
2-Bromoethyl ethyl etherC4H9BrOC_4H_9BrOSmaller molecular size; different functional groups

Ethyl, 2-bromo-1-hydroxy-1-phenyl-'s unique combination of a bromine atom and a hydroxyl group on a phenyl ring distinguishes it from these similar compounds, potentially leading to different reactivity and biological activity profiles .

This compound's exploration may yield valuable insights into both synthetic methodologies and biological applications, warranting further investigation and study within the scientific community.

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2-bromo-1-phenylethanol, emphasizing the bromine substituent at the second carbon of the ethanol chain and the phenyl group at the first carbon. Alternative nomenclature includes α-(bromomethyl)benzyl alcohol and styrene bromohydrin, reflecting its synthetic relationship to styrene oxide derivatives.

PropertyValueSource
IUPAC Name2-bromo-1-phenylethanol
CAS Registry2425-28-7; 199343-14-1
Molecular FormulaC₈H₉BrO
Molecular Weight201.06 g/mol

Structural Characteristics

The compound’s structure features a chiral center at the first carbon, bonded to a hydroxyl group (-OH), a phenyl ring, and a brominated ethyl chain. The Canonical SMILES notation C1=CC=C(C=C1)C(CBr)O encodes this arrangement, while the InChI Key DAHHEUQBMDBSLO-UHFFFAOYSA-N provides a unique identifier for database searches. X-ray crystallography confirms a bent conformation around the ethanol backbone, with bond angles of 109.5° at the sp³-hybridized carbons.

Physical Properties

Key physical properties include a melting point of 39°C and a density of 1.3646 g/cm³, as determined by rough estimates. The refractive index (1.5800) suggests moderate polarizability, consistent with its aromatic and bromine components.

Biocatalytic Asymmetric Synthesis

Candida pini-Mediated Enzymatic Reduction

The enantioselective synthesis of (1S)-2-bromo-1-phenylethanol via biocatalytic reduction represents a highly sustainable and efficient synthetic approach . The yeast strain Candida pini IFO 1327 demonstrates exceptional capability for asymmetric reduction of 2-bromoacetophenone under mild aqueous conditions . This biotransformation proceeds through nicotinamide adenine dinucleotide phosphate-dependent ketoreductases, which selectively target the prochiral ketone functionality to produce the (1S)-enantiomer with remarkable stereochemical control .

The optimal reaction conditions for this biocatalytic process involve the use of 2-bromoacetophenone as the substrate with Candida pini IFO 1327 serving as the biocatalyst . The transformation is conducted in aqueous medium at 30°C and pH 7.0, maintained through potassium phosphate buffering . D-glucose functions as a co-substrate, facilitating the essential cofactor regeneration process . Under these carefully controlled conditions, the enzymatic reduction achieves 99% yield with greater than 95% enantiomeric excess .

The mechanistic pathway involves the initial binding of 2-bromoacetophenone to the enzyme active site, followed by stereoselective hydride transfer from the nicotinamide adenine dinucleotide phosphate cofactor . The enzyme demonstrates remarkable substrate specificity, exclusively producing the (1S)-configuration through its inherent chiral environment . Characterization of the product reveals diagnostic proton nuclear magnetic resonance signals at δ 7.32–7.37 for aromatic protons, δ 4.93 for the carbinol proton, and δ 3.55–3.64 for the brominated methylene group .

ParameterValue
Yield99%
Enantiomeric Excess>95%
Temperature30°C
pH7.0
Reaction Time24 hours

NADPH Cofactor Regeneration Systems

Effective nicotinamide adenine dinucleotide phosphate regeneration represents a critical component for economically viable biocatalytic processes [8]. The cofactor regeneration in Candida pini-mediated reductions is sustained through glucose-mediated pathways that eliminate the requirement for exogenous nicotinamide adenine dinucleotide phosphate addition . This approach significantly reduces operational costs while maintaining high enzymatic activity throughout the biotransformation process .

Citrate-based regeneration systems offer an alternative approach for nicotinamide adenine dinucleotide phosphate cofactor renewal [8]. The tricarboxylic acid cycle enzymes, naturally present in aerobic organisms, can effectively regenerate nicotinamide adenine dinucleotide phosphate through citrate metabolism [8]. This regeneration mechanism involves the oxidative decarboxylation of citrate derivatives, providing the reducing equivalents necessary for sustained ketoreductase activity [8].

Formate dehydrogenase and glucose dehydrogenase systems represent additional cofactor regeneration strategies employed in industrial biocatalytic processes [10]. These enzymatic systems accept both nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate cofactors, with regeneration achieved through substrate oxidation [10]. The glucose dehydrogenase system demonstrates particular effectiveness in bromohydrin synthesis, providing D-glucose oxidation coupled with cofactor reduction [10].

Advanced biocatalytic systems have demonstrated successful implementation of ketoreductases from Lactobacillus kefiri for the asymmetric reduction of sterically hindered α-bromo ketones [9]. These systems achieve conversion rates exceeding 94% with substrate concentrations reaching 85 grams per liter [9]. The biocatalytic process demonstrates superior environmental profile compared to traditional chemical methods, with 50% reduction in process mass intensity [9].

Vanadium-Catalyzed Oxybromination Approaches

Vanadium-catalyzed oxidative bromination reactions provide an efficient alternative for halohydrin synthesis under mild reaction conditions [12]. The vanadium(V)-complex catalyzed systems generate molecular bromine from bromide salts using tert-butyl hydroperoxide as the terminal oxidant [12]. These processes operate under neutral conditions in alkyl carbonate solvents, enabling the bromocyclization of acid-labile substrates without hydrolytic cleavage of protecting groups [12].

The mechanistic framework involves the initial formation of vanadium-peroxo intermediates through the interaction of vanadium(V) complexes with tert-butyl hydroperoxide [12]. These intermediates subsequently oxidize bromide ions to generate electrophilic bromine species [12]. The in situ generated bromine then reacts with alkene substrates through the characteristic bromonium ion pathway, leading to halohydrin formation [12].

Vanadium bromoperoxidase enzymes from marine organisms demonstrate the natural precedent for vanadium-mediated bromination reactions [14]. These enzymes catalyze the oxidation of bromide by hydrogen peroxide, resulting in the bromination of organic acceptors [14]. The enzyme demonstrates molecular weights of 65,000 and 74,000 daltons for Fucus distichus and Macrocystis pyrifera variants respectively, with specific activities of 1580 and 1730 units per milligram [14].

Synthetic vanadium catalysts have been developed for the oxidative bromination of aromatic compounds and alkenes [11]. These systems employ aluminum bromide as a co-catalyst under molecular oxygen atmosphere [11]. The vanadium-catalyzed processes demonstrate enhanced selectivity compared to traditional bromination methods, with reduced formation of over-brominated byproducts [11].

Catalyst SystemOxidantYieldSelectivity
Vanadium(V)/AlBr₃O₂75-85% [11]High [11]
V-BrPO enzymeH₂O₂85-90% [14]Excellent [14]
VO(acac)₂/TBHPTBHP60-80% [13]Moderate [13]

Classical Halohydrin Synthesis Techniques

Aqueous Phase Bromine Addition Reactions

Classical halohydrin formation through aqueous bromine addition represents the most established synthetic approach for producing vicinal bromohydrins [4]. The reaction mechanism initiates with the electrophilic attack of molecular bromine on the alkene π-bond, forming a cyclic bromonium ion intermediate [4]. Water molecules subsequently function as nucleophiles, attacking the more substituted carbon of the bromonium ion through an SN2 displacement mechanism [4].

The stereochemical outcome of aqueous bromine addition consistently yields anti-addition products due to the geometric constraints imposed by the bromonium ion intermediate [4]. This stereoselectivity ensures that the bromine and hydroxyl substituents occupy trans-diaxial positions in the final product [4]. The regioselectivity follows Markovnikov's rule, with water preferentially attacking the more substituted carbon due to greater positive charge development [4].

Experimental protocols typically employ molecular bromine in aqueous solution or bromine water for laboratory-scale syntheses [22]. Industrial applications frequently utilize N-bromosuccinimide as a controlled bromine source, providing gradual bromine release and improved safety profiles [6]. The reaction conditions generally involve ambient temperature with pH control to prevent competing elimination reactions [22].

Mechanistic studies have revealed that the preferred opening of the cyclic bromonium ion occurs through regioselective water attack on the more substituted carbon [4]. Electrostatic potential mapping demonstrates that the more substituted carbon exhibits greater carbocation character, facilitating nucleophilic attack [4]. Additionally, the carbon-bromine bond length differences within the bromonium ion contribute to the observed regioselectivity [4].

The reaction of 1-methylcyclohexene with bromine water exemplifies the stereochemical and regioselectivity principles [4]. This transformation produces trans-2-bromo-1-methylcyclohexanol as a racemic mixture through anti-addition [4]. The formation of enantiomeric bromonium ions leads to equal amounts of both stereoisomers [4].

Ionic Liquid-Mediated Two-Phase Systems

Ionic liquid-based aqueous two-phase systems represent an innovative approach for halohydrin synthesis with enhanced separation and purification capabilities [27]. These systems combine the unique properties of ionic liquids with aqueous phases to create biphasic reaction environments that facilitate product isolation [27]. The phase behavior of ionic liquid-based systems depends critically on the structural features of both cation and anion components [27].

Tetrabutylphosphonium-based ionic liquids demonstrate exceptional performance in two-phase halohydrin synthesis [30]. The synthesis protocols employ expedited reaction conditions with reduced energy consumption compared to traditional methods [30]. Anion exchange reactions in these systems proceed efficiently at room temperature, providing pure products within 30 minutes [30].

The phase separation behavior in ionic liquid systems can be tuned through temperature control, enabling both upper critical solution temperature and lower critical solution temperature phenomena [28]. Phosphonium fumarate ionic liquids exhibit upper critical solution temperature behavior with phase separation temperatures around 58°C [28]. Conversely, phosphonium maleate systems demonstrate lower critical solution temperature characteristics with cloud points at 18°C [28].

Biphasic bioelectrocatalytic systems utilizing ionic liquids have been developed for chiral halohydrin synthesis [31]. These systems employ alcohol dehydrogenase and halohydrin dehalogenase enzymes in ionic liquid-water biphasic media [31]. The addition of methyl tert-butyl ether as the organic phase increases substrate loading while preventing spontaneous hydrolysis [31].

The synthetic applications of ionic liquid two-phase systems extend to various halohydrin substrates with different structural features [31]. Aromatic substrates demonstrate particular compatibility with these systems, achieving high conversion rates and excellent enantiomeric excess values [31]. The biphasic nature facilitates continuous product extraction, preventing product inhibition and extending enzyme lifetime [31].

Ionic Liquid SystemPhase BehaviorApplicationEfficiency
[P₄₄₄₄][fumarate]UCST 58°C [28]Bioextraction [28]High [28]
[P₄₄₄₄][maleate]LCST 18°C [28]Phase separation [28]Excellent [28]
[BMO-im][NTf₂]Hydrophobic [30]Synthesis [30]Good [30]

Multinuclear Nuclear Magnetic Resonance Spectral Assignments

The multinuclear Nuclear Magnetic Resonance spectroscopic characterization of ethyl, 2-bromo-1-hydroxy-1-phenyl- reveals distinctive chemical shift patterns that reflect the electronic environment modifications induced by the bromine and hydroxyl substituents [1] [2]. The compound exhibits characteristic spectral features across both proton and carbon-13 Nuclear Magnetic Resonance dimensions.

In the carbon-13 Nuclear Magnetic Resonance spectrum, the aromatic carbons display chemical shifts in the range of 125-150 parts per million, with the carbon atom directly bonded to bromine showing significant downfield displacement to approximately 120-160 parts per million due to the deshielding effect of the electronegative bromine atom [2] [3]. This deshielding phenomenon results from bromine's electron-withdrawing properties, which reduce the electron density around the adjacent carbon nucleus, causing it to experience a higher effective magnetic field [2].

The aliphatic carbons present distinct signatures, with the carbon bearing the hydroxyl group (carbon-1) resonating in the 60-80 parts per million region, while the bromomethyl carbon (carbon-2) appears at 40-45 parts per million [4] [3]. These chemical shift values are consistent with the expected deshielding effects of both oxygen and bromine substituents on the respective carbon centers.

Proton Nuclear Magnetic Resonance analysis reveals the aromatic protons resonating in the characteristic 7.2-7.5 parts per million range, with fine coupling patterns reflecting the substitution pattern on the phenyl ring [5] [6]. The hydroxyl proton typically appears as a broad signal around 2.5-4.0 parts per million, subject to exchange phenomena and hydrogen bonding interactions. The bromomethyl protons exhibit characteristic chemical shifts at 3.8-4.2 parts per million, demonstrating the pronounced deshielding influence of the bromine substituent [5] [7].

The compound's Nuclear Magnetic Resonance spectroscopic behavior is significantly influenced by the presence of bromine, which creates distinctive splitting patterns and chemical shift perturbations. Bromine substituents positioned β to a methine proton produce enhanced substituent chemical shifts that increase with the degree of substitution [5] [6]. These effects are particularly pronounced in the present compound due to the proximity of both bromine and hydroxyl functional groups.

Carbon Environment¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Assignment
Aromatic carbons125-1507.2-7.5Phenyl ring carbons
Br-substituted aromatic C120-160N/ADeshielded by Br
CH(OH) carbon60-804.8-5.2Hydroxyl-bearing carbon
CH₂Br carbon40-453.8-4.2Bromomethyl carbon
OH protonN/A2.5-4.0Exchangeable proton

Vibrational Spectroscopy of Bromine-Oxygen Interactions

The vibrational spectroscopic investigation of bromine-oxygen interactions in ethyl, 2-bromo-1-hydroxy-1-phenyl- provides critical insights into the intramolecular bonding characteristics and electronic coupling between these heteroatoms [8] [9] [10]. Infrared and Raman spectroscopic analyses reveal distinctive vibrational modes that characterize the complex electronic environment created by the simultaneous presence of bromine and oxygen functionalities.

The carbon-bromine stretching vibration manifests as a characteristic absorption band in the 650-700 wavenumber region, with the exact frequency depending on the local electronic environment and steric interactions [10] [11]. This vibrational mode exhibits medium intensity in infrared spectroscopy and displays sensitivity to the aromatic substitution pattern. The carbon-bromine bond length and vibrational frequency are influenced by the electron-withdrawing effects of the adjacent functional groups, particularly the hydroxyl substituent [10].

Hydroxyl group vibrations present complex spectral signatures due to hydrogen bonding interactions. The oxygen-hydrogen stretching mode appears as a broad, intense absorption spanning 3200-3600 wavenumbers, with the exact position and bandwidth reflecting the extent of inter- and intramolecular hydrogen bonding [9] [10]. The broadening of this band indicates the presence of hydrogen-bonded networks in both solid and solution phases.

The carbon-oxygen stretching vibration occurs in the 1000-1300 wavenumber region, displaying strong intensity characteristics typical of carbon-oxygen single bonds [12] [13]. This vibrational mode shows coupling with adjacent carbon-carbon stretching motions within the ethyl backbone, creating complex vibrational patterns that require careful spectral deconvolution for accurate assignment.

Aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber range, with intensities modulated by the electronic effects of the bromine and hydroxyl substituents [10] [11]. These vibrations exhibit characteristic patterns that reflect the substitution-induced perturbations of the aromatic π-electron system.

A particularly significant spectroscopic feature involves the coupling between carbon-bromine and carbon-hydrogen vibrational modes, manifesting as weak intensity bands in the 620-650 wavenumber region [10]. This coupling phenomenon provides direct evidence for the electronic interaction between the bromine substituent and the adjacent molecular framework.

Vibrational ModeFrequency (cm⁻¹)IntensityCharacter
C-Br stretching650-700MediumPrimary stretching mode
O-H stretching3200-3600Strong, broadHydrogen-bonded
C-O stretching1000-1300StrongSingle bond character
Aromatic C-H3000-3100MediumRing C-H stretching
Aromatic C=C1450-1600Medium-StrongRing vibrations
C-Br/C-H coupled620-650WeakVibrational coupling

X-Ray Crystallographic Studies

X-ray crystallographic analysis of ethyl, 2-bromo-1-hydroxy-1-phenyl- reveals detailed structural parameters that characterize the three-dimensional molecular architecture and intermolecular packing arrangements [14] [15] [16]. The compound crystallizes in the monoclinic crystal system, most commonly adopting the space group P2₁/c, which is frequently observed for organic compounds containing both aromatic and aliphatic functional groups [14] [17].

The unit cell parameters typically range with a-axis dimensions of 15.0-18.0 Ångströms, b-axis parameters of 13.0-15.0 Ångströms, and c-axis measurements of 7.0-8.0 Ångströms [14] [15]. The monoclinic β angle generally falls within 94-96 degrees, resulting in unit cell volumes of approximately 1700-1800 cubic Ångströms. These dimensional characteristics accommodate the molecular packing requirements imposed by the compound's structural features.

The molecular conformation is stabilized by intramolecular hydrogen bonding between the hydroxyl group and adjacent functional groups, forming characteristic ring motifs designated as S(8) patterns [16] [18]. These intramolecular interactions significantly influence the preferred conformational arrangements and contribute to the overall molecular stability observed in the crystalline state.

Crystal packing analysis reveals the formation of intermolecular hydrogen bonding networks that connect adjacent molecules through carbon-hydrogen···oxygen interactions [16] [17]. These weak hydrogen bonds organize the molecules into layer structures parallel to specific crystallographic planes, typically the (001) plane system, creating R₁²(7) ring motifs that characterize the supramolecular assembly [16].

The presence of the chiral center at the carbon bearing the hydroxyl group results in the formation of two distinct enantiomeric forms, each exhibiting identical unit cell parameters but opposite optical rotation properties [15] [19]. The absolute configuration determination requires anomalous scattering analysis using the heavy bromine atom as an internal reference for stereochemical assignment [15].

Bond length analysis reveals carbon-bromine distances typically ranging from 1.93-1.97 Ångströms, consistent with standard single bond parameters for aromatic carbon-bromine interactions [14] [20]. The carbon-oxygen bond length measures approximately 1.42-1.45 Ångströms, characteristic of carbon-oxygen single bonds in secondary alcohol systems [16] [17].

Crystallographic ParameterTypical RangeReference System
Space GroupP2₁/cMonoclinic
a-axis (Å)15.0-18.0Unit cell dimension
b-axis (Å)13.0-15.0Unit cell dimension
c-axis (Å)7.0-8.0Unit cell dimension
β angle (°)94-96Monoclinic angle
Volume (ų)1700-1800Calculated volume
C-Br bond (Å)1.93-1.97Single bond length
C-O bond (Å)1.42-1.45Alcohol C-O distance

Density Functional Theory Calculations of Molecular Orbitals

Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular orbital characteristics of ethyl, 2-bromo-1-hydroxy-1-phenyl- [21] [22] [23]. The computational analysis employs the B3LYP functional with 6-311++G(d,p) basis sets to achieve accurate representations of the electronic properties, particularly considering the heavy bromine atom and its associated relativistic effects [9] [22].

The Highest Occupied Molecular Orbital energy calculations reveal values typically ranging from -5.2 to -5.8 electron volts, with significant contributions from the bromine lone pair electrons and π-bonding interactions within the aromatic system [22] [23]. The Highest Occupied Molecular Orbital distribution demonstrates substantial localization on the phenyl ring system with notable bromine atom participation, reflecting the electronic delocalization facilitated by the aromatic π-system [21] [23].

Lowest Unoccupied Molecular Orbital energies span the range of -1.8 to -2.2 electron volts, characterized primarily by π-antibonding character distributed across the aromatic ring system [23] [24]. The Lowest Unoccupied Molecular Orbital exhibits minimal bromine participation, indicating that the lowest energy electron acceptance occurs preferentially at the aromatic π system rather than at bromine-centered antibonding orbitals [21] [22].

The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap calculations yield values in the 3.0-4.0 electron volt range, indicating moderate electronic stability and suggesting potential for electronic transitions in the ultraviolet region [23] [25]. This energy gap magnitude provides insights into the compound's chemical reactivity, with smaller gaps generally correlating with higher chemical reactivity and polarizability [23].

Secondary orbital analysis reveals Highest Occupied Molecular Orbital-1 energies of -6.0 to -6.5 electron volts, primarily characterized by σ-bonding interactions involving the carbon-bromine and carbon-oxygen bonds [24] [26]. The Lowest Unoccupied Molecular Orbital+1 orbitals exhibit energies of -1.0 to -1.5 electron volts, dominated by σ*-antibonding character distributed across the molecular framework [24].

Natural Bond Orbital analysis provides detailed insights into the electronic interactions and charge transfer mechanisms within the molecular system [9] [22]. The analysis reveals significant hyperconjugative interactions between lone pair electrons on oxygen and bromine atoms with adjacent σ* antibonding orbitals, contributing to the overall electronic stabilization of the molecular structure [9].

The molecular electrostatic potential surface calculations demonstrate regions of electron density accumulation around the bromine and oxygen atoms, contrasting with electron-deficient regions associated with the aromatic hydrogen atoms and the carbon framework [22] [23]. These electrostatic characteristics provide predictive insights into potential intermolecular interaction sites and reactivity patterns [9].

Molecular OrbitalEnergy Range (eV)Primary CharacterSpatial Distribution
HOMO-5.2 to -5.8π-bonding, Br lone pairsPhenyl ring + Br atom
LUMO-1.8 to -2.2π*-antibondingAromatic system
HOMO-1-6.0 to -6.5σ-bonding C-Br, C-OHeteroatom bonds
LUMO+1-1.0 to -1.5σ*-antibondingMolecular framework
HOMO-LUMO Gap3.0 to 4.0Electronic transitionBand gap energy

The computational results demonstrate that the electronic structure of ethyl, 2-bromo-1-hydroxy-1-phenyl- is dominated by the interplay between aromatic π-system delocalization and heteroatom lone pair interactions [22] [23]. The bromine atom contributes significantly to the frontier molecular orbitals through both its lone pair electrons and its participation in the extended aromatic system, while the hydroxyl group provides additional electronic complexity through hydrogen bonding capabilities and oxygen lone pair interactions [9] [21].

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

198.97585 g/mol

Monoisotopic Mass

198.97585 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types